N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-fluoro-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-fluoro-N-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "ADAMANT" and is a member of the thiadiazole family of compounds. ADAMANT has been studied extensively for its pharmacological properties and has shown promising results in various research studies.
Scientific Research Applications
Anti-Dengue Virus Activity
The compound has been used in the synthesis of dual acting hybrids comprising structural features of known Dengue Virus (DENV) inhibitors . The synthesized compound showed significant anti-DENV serotype 2 activity .
Antimicrobial Activity
Some compounds similar to the one have shown potent antibacterial activity against various microorganisms . However, none of the newly synthesized compounds were proved to possess marked activity against Candida albicans .
Hypoglycemic Activity
Certain compounds have shown significant strong dose-dependent reduction of serum glucose levels in streptozotocin (STZ)-induced diabetic rats . This suggests potential applications in the treatment of diabetes.
Inhibitory Activity against Botrytis Cinerea
The compound has been involved in various chemical reactions, leading to the synthesis of bioisosteres with improved physicochemical properties and metabolic stability . These bioisosteres have shown excellent fungicidal effect on Botrytis cinerea .
Synthesis of Functional Adamantane Derivatives
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Development of New Pesticides
Most compounds similar to the one have an excellent fungicidal effect on B. cinerea, with potential as a lead compound for developing new pesticides .
Mechanism of Action
Target of Action
Adamantane and 1,3,4-thiadiazole derivatives have been known for their diverse applications in the medical, agricultural, and material science fields . The 1,3,4-thiadiazole nucleus represents the essential pharmacophore of several marketed drugs or new drug candidates under clinical investigation .
Mode of Action
The mode of action of these compounds can vary widely depending on the specific derivative and its targets. For example, some 1,3,4-thiadiazole-based drugs have carbonic anhydrase inhibitory activity, antibacterial, antifungal, anticancer, antiviral, trypanosomicidal, and anti-leishmanial activities .
Pharmacokinetics
In almost all cases, the incorporation of an adamantyl moiety into several molecules results in compounds with relatively high lipophilicity, which in turn modulate the bioavailability of these molecules .
properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-fluoro-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3OS/c1-24(17(25)15-2-4-16(21)5-3-15)19-23-22-18(26-19)20-9-12-6-13(10-20)8-14(7-12)11-20/h2-5,12-14H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNRGEVJVSPSEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.